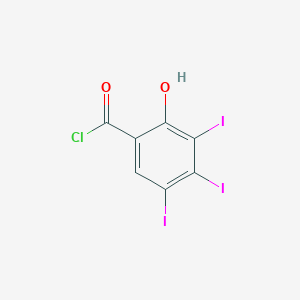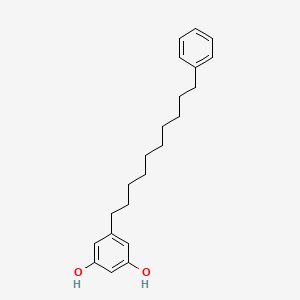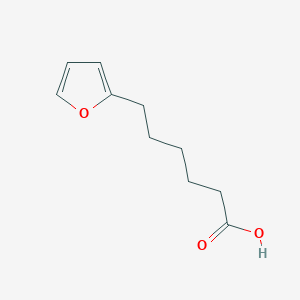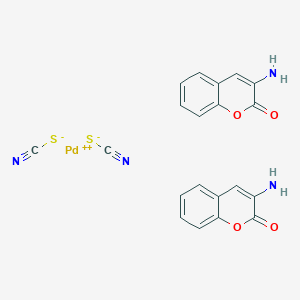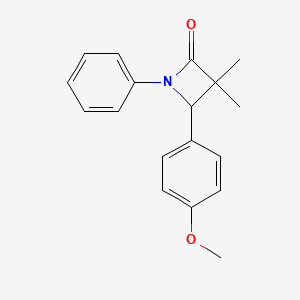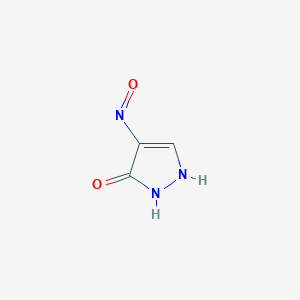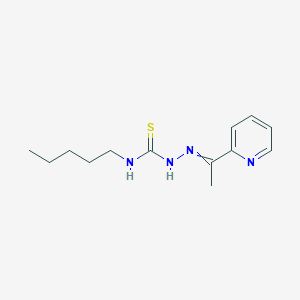
Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Heptalenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Arabinosylamino Group: This step may involve glycosylation reactions using arabinose derivatives.
Functionalization with Methoxy and Methylthio Groups: These steps may involve methylation and thiolation reactions using reagents like methyl iodide and thiol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes.
Interaction with Receptors: Modulating signal transduction pathways.
Alteration of Cellular Processes: Affecting cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: A polycyclic aromatic hydrocarbon with carcinogenic properties.
Heptalenone Derivatives: Compounds with similar core structures but different functional groups.
Arabinosylated Compounds: Molecules with arabinose sugar moieties.
Uniqueness
Benzo(a)heptalen-9(5H)-one, 7-(alpha-L-arabinosylamino)-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)-, (S)- is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
特性
CAS番号 |
76155-18-5 |
|---|---|
分子式 |
C25H31NO8S |
分子量 |
505.6 g/mol |
IUPAC名 |
1,2,3-trimethoxy-10-methylsulfanyl-7-[(3,4,5-trihydroxyoxan-2-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C25H31NO8S/c1-31-18-9-12-5-7-15(26-25-22(30)21(29)17(28)11-34-25)14-10-16(27)19(35-4)8-6-13(14)20(12)24(33-3)23(18)32-2/h6,8-10,15,17,21-22,25-26,28-30H,5,7,11H2,1-4H3 |
InChIキー |
AQHVYUQJVBQVPK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC4C(C(C(CO4)O)O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


